(4-Aminocyclohexyl)urea
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Overview
Description
(4-Aminocyclohexyl)urea is an organic compound with the molecular formula C7H14N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-aminocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocyclohexyl)urea typically involves the reaction of 4-aminocyclohexylamine with urea or its derivatives. One common method involves the reaction of 4-aminocyclohexylamine with an isocyanate, such as phenyl isocyanate, to form the corresponding urea derivative. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-Aminocyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form cyclohexylurea derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce cyclohexylurea derivatives .
Scientific Research Applications
(4-Aminocyclohexyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Aminocyclohexyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylurea: Similar structure but lacks the amino group.
Phenylurea: Contains a phenyl group instead of a cyclohexyl group.
Benzylurea: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
(4-Aminocyclohexyl)urea is unique due to the presence of both an amino group and a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4-aminocyclohexyl)urea |
InChI |
InChI=1S/C7H15N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) |
InChI Key |
OVSPXOMBZBKUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC(=O)N |
Origin of Product |
United States |
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